5-alpha-Dihydrotestosterone glucuronide is a significant metabolite of 5-alpha-dihydrotestosterone, a potent androgen derived from testosterone. This compound plays a crucial role in the regulation of various physiological processes, particularly in androgen-sensitive tissues. Understanding its synthesis, molecular structure, reactions, mechanisms of action, and properties is essential for its application in both clinical and research settings.
5-alpha-Dihydrotestosterone glucuronide is primarily produced in the liver through the conjugation of 5-alpha-dihydrotestosterone with glucuronic acid via the action of UDP-glucuronosyltransferases. It is classified as a steroid hormone metabolite and is often analyzed in the context of endocrine studies and sports drug testing due to its association with anabolic steroids and androgenic activity.
The synthesis of 5-alpha-dihydrotestosterone glucuronide involves several key steps:
This process can yield high amounts of the desired product efficiently, making it suitable for both research and clinical applications .
The molecular formula for 5-alpha-dihydrotestosterone glucuronide is , with a molecular weight of approximately 466.564 g/mol.
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4(C)[C@H](CC[C@@H]34)O[C@@H]5O[C@@H]([C@@H](O)[C@H](O)[C@H]5O)C(=O)O
.This structure indicates multiple functional groups that contribute to its biological activity and solubility properties .
In biological systems, 5-alpha-dihydrotestosterone glucuronide undergoes various reactions:
These reactions are crucial for understanding its role in pharmacokinetics and metabolism.
The mechanism of action for 5-alpha-dihydrotestosterone glucuronide primarily involves its role as a reservoir for active 5-alpha-dihydrotestosterone:
This process underscores the importance of glucuronidation in steroid metabolism.
The multifaceted applications highlight its significance in both clinical diagnostics and therapeutic research.
5α-Dihydrotestosterone glucuronide (DHTG) is a conjugated steroid metabolite with the chemical formula C₂₅H₃₈O₈ and a molecular weight of 466.56 g/mol. Its structure comprises 5α-dihydrotestosterone (DHT) linked via a β-glycosidic bond to D-glucuronic acid at the 17β-hydroxy position. This conjugation results in a stereochemically complex molecule with 12 defined stereocenters, rendering it optically active. The glucuronide moiety adopts a pyranose ring conformation, while the DHT backbone maintains the characteristic 5α-androstane structure with A-ring enolization potential at the 3-keto position. The absolute configuration at C-5 is trans-fused (5α-H), distinguishing it from the 5β-reduced epimers. The β-orientation of the glucuronosyl bond at C-17 is essential for biological recognition and enzymatic hydrolysis [3] [4] [8].
Property | Value |
---|---|
Chemical Formula | C₂₅H₃₈O₈ |
Average Molecular Weight | 466.56 g/mol |
Monoisotopic Mass | 466.2567 Da |
Defined Stereocenters | 12 |
IUPAC Name | (2S,3S,4S,5R,6R)-6-{[(1S,2S,7S,10R,11S,14S,15S)-2,15-dimethyl-5-oxotetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadecan-14-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI Key | CLQMBSSRTBUNDV-CPKOJWPQSA-N |
DHTG exhibits moderate lipophilicity with a predicted logP value of 1.96–2.1, facilitating passive diffusion through membranes despite its high polarity. However, its water solubility is limited (~0.33 mg/mL), consistent with most steroid glucuronides. The molecule contains four hydrogen bond donors and eight acceptors, contributing to a polar surface area of 133.52 Ų. These properties govern its chromatographic behavior, with collision cross sections (CCS) of ~220 Ų (negative ion mode) and ~200 Ų (positive ion mode) in mass spectrometry. The carboxylic acid group (pKa ~3.63) and hydroxyl groups confer pH-dependent solubility, with full deprotonation occurring above pH 5.0. DHTG is stable at physiological pH but susceptible to enzymatic hydrolysis by β-glucuronidases in tissues [3] [4] [7].
DHTG formation occurs primarily in androgen-responsive tissues (e.g., prostate, skin) and liver. The reaction involves nucleophilic attack by the DHT C17-OH group on the anomeric carbon (C1) of UDP-glucuronic acid (UDPGA), resulting in inversion of configuration to form the β-D-glucuronide. This conjugation inactivates DHT’s androgenic potency and enhances its aqueous solubility for renal excretion. Kinetic studies show tissue-specific variations: Hepatic glucuronidation follows high-capacity, low-affinity kinetics (Km ~100 μM), whereas extrahepatic UGTs exhibit lower capacity but higher affinity (Km 5–20 μM). This pathway accounts for ~15% of systemic DHT clearance, with urinary DHTG serving as a biomarker for peripheral androgen metabolism [9] [4].
The human UGT2B subfamily, particularly UGT2B17 and UGT2B15, catalyzes DHT glucuronidation. UGT2B17 shows high specificity for 17β-hydroxy-C19 steroids like DHT, while UGT2B15 prefers 3α-hydroxy-androstanes (e.g., androsterone). These enzymes are membrane-bound in the endoplasmic reticulum, requiring lipid environments for activity. Their expression is regulated by:
Isoenzyme | Tissue Expression | Specificity | Relative Activity |
---|---|---|---|
UGT2B17 | Prostate, Liver, Skin | 17β-hydroxy steroids | ++++ |
UGT2B15 | Liver, Prostate | 3α-hydroxy steroids | ++ |
UGT2B7 | Liver, Kidney | Broad specificity | + |
Prostate-derived DHTG contributes significantly to circulating levels, confirming in situ glucuronidation in androgen target tissues. This process regulates intracellular DHT concentrations, acting as a "metabolic sink" to prevent receptor overstimulation [9] [6].
DHTG metabolism differs from related androgen glucuronides in kinetics, tissue sources, and clinical relevance:
DHTG is unique in its direct formation from active DHT (not metabolites) and its origin from peripheral tissues. Clinical studies show DHTG levels are:
Parameter | DHT Glucuronide | ADT Glucuronide | 3α-diol Glucuronide |
---|---|---|---|
Precursor | DHT | Androsterone | 5α-Androstane-3α,17β-diol |
Key UGT | 2B17 | 2B15 | 2B7/2B15 |
Tissue Source | Prostate, Skin, Liver | Liver | Skin, Liver |
Clinical Marker For | Peripheral DHT production | Hepatic 5α-reduction | Cutaneous androgens |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7